molecular formula C22H25N3O4 B11186741 1-(3-Methoxyphenyl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione

1-(3-Methoxyphenyl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione

Cat. No.: B11186741
M. Wt: 395.5 g/mol
InChI Key: KVUFQIHEKHMFOT-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a pyrrolidine-2,5-dione core, substituted with methoxyphenyl and methoxyphenylpiperazinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methoxyphenyl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through a cyclization reaction involving a suitable dicarboxylic acid derivative.

    Substitution with Methoxyphenyl Group:

    Attachment of the Piperazinyl Group: The piperazinyl group is introduced through a nucleophilic substitution reaction, often using a piperazine derivative as the nucleophile.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxyphenyl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.

    Reduction: The carbonyl groups in the pyrrolidine-2,5-dione core can be reduced to form hydroxyl derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products:

    Oxidation Products: Phenolic derivatives.

    Reduction Products: Hydroxyl derivatives.

    Substitution Products: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

1-(3-Methoxyphenyl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical agent due to its unique structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling pathways.

    DNA/RNA: Interaction with genetic material to influence gene expression.

Comparison with Similar Compounds

1-(3-Methoxyphenyl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione can be compared with other piperazine derivatives, such as:

    1-(4-Methoxyphenyl)piperazine: Similar structure but lacks the pyrrolidine-2,5-dione core.

    1-(3-Chlorophenyl)-4-(4-methoxyphenyl)piperazine: Similar structure with a chloro substitution instead of methoxy.

    1-(3-Methoxyphenyl)-4-(4-methoxyphenyl)piperazine: Similar structure but lacks the pyrrolidine-2,5-dione core.

The uniqueness of this compound lies in its combination of the pyrrolidine-2,5-dione core with methoxyphenyl and methoxyphenylpiperazinyl groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C22H25N3O4

Molecular Weight

395.5 g/mol

IUPAC Name

1-(3-methoxyphenyl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione

InChI

InChI=1S/C22H25N3O4/c1-28-18-8-6-16(7-9-18)23-10-12-24(13-11-23)20-15-21(26)25(22(20)27)17-4-3-5-19(14-17)29-2/h3-9,14,20H,10-13,15H2,1-2H3

InChI Key

KVUFQIHEKHMFOT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3CC(=O)N(C3=O)C4=CC(=CC=C4)OC

Origin of Product

United States

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